molecular formula C10H5ClN2 B11905603 8-Chloroisoquinoline-5-carbonitrile CAS No. 1256463-61-2

8-Chloroisoquinoline-5-carbonitrile

Cat. No.: B11905603
CAS No.: 1256463-61-2
M. Wt: 188.61 g/mol
InChI Key: HFTNMUIHUJISBT-UHFFFAOYSA-N
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Description

8-Chloroisoquinoline-5-carbonitrile is a heterocyclic aromatic compound featuring a chloro substituent at the 8-position and a cyano group at the 5-position of the isoquinoline backbone. Isoquinoline derivatives are widely studied for their applications in medicinal chemistry and materials science due to their electronic and steric tunability. The chloro and cyano groups in this compound likely influence its reactivity, solubility, and intermolecular interactions, as observed in related structures .

Properties

CAS No.

1256463-61-2

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

8-chloroisoquinoline-5-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-10-2-1-7(5-12)8-3-4-13-6-9(8)10/h1-4,6H

InChI Key

HFTNMUIHUJISBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been developed to improve efficiency and reduce environmental impact .

Industrial Production Methods: Industrial production of 8-Chloroisoquinoline-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products:

Scientific Research Applications

8-Chloroisoquinoline-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

2.1.1 5-Chloroisoquinoline-8-carbonitrile (CAS: 1256463-60-1)
  • Molecular Formula : C₁₀H₅ClN₂
  • Molecular Weight : 188.61 g/mol
  • Physical Properties : Predicted density (1.36 g/cm³), boiling point (364.6°C), and pKa (2.91) .
  • Key Difference: The chloro and cyano groups are swapped (positions 5 and 8) compared to the target compound.
2.1.2 1-Chloroisoquinoline-5-carbonitrile (CAS: 10177-06-7)
  • Molecular Formula : C₁₀H₅ClN₂
  • Molecular Weight : Similar to the target compound (~188 g/mol).
  • Key Difference: Chloro substitution at position 1 instead of 8 may sterically hinder interactions at the nitrogen-rich region of the isoquinoline ring, affecting binding in biological systems .

Halogen-Substituted Derivatives

2.2.1 5-Bromo-8-chloroisoquinoline (CAS: 956003-79-5)
  • Molecular Formula : C₉H₅BrClN
  • Molecular Weight : 257.51 g/mol
  • Key Difference: Bromine replaces the cyano group at position 3. The larger atomic radius of bromine increases molecular weight and may enhance halogen bonding interactions compared to chloro/cyano derivatives .
2.2.2 5-Bromo-8-chloroisoquinoline-1-carbonitrile (CAS: 1517799-37-9)
  • Molecular Formula : C₁₀H₄BrClN₂
  • Molecular Weight : 283.51 g/mol
  • Key Difference: Incorporates bromo, chloro, and cyano groups. The trifunctional substitution likely amplifies steric effects and electronic withdrawal, impacting solubility and reactivity .

Functional Group Replacements

2.3.1 5-Aminoisoquinoline-8-carboxylic Acid (CAS: 887591-08-4)
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol
  • Key Difference: Replaces chloro and cyano groups with amino and carboxylic acid moieties. The carboxylic acid introduces hydrogen-bonding capacity, increasing polarity and aqueous solubility compared to cyano derivatives .
2.3.2 3-Aminoisoxazole-4-carbonitrile (CAS: 258518-65-9)
  • Molecular Formula : C₄H₃N₃O
  • Molecular Weight : 109.08 g/mol
  • Key Difference: A smaller heterocycle (isoxazole) with amino and cyano groups. The reduced aromaticity and different ring system lower thermal stability (mp: 140°C with decomposition) compared to isoquinoline derivatives .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Boiling Point (°C) Density (g/cm³)
8-Chloroisoquinoline-5-carbonitrile* C₁₀H₅ClN₂ ~188.6 Cl (8), CN (5) ~2.9† ~364.6† ~1.36†
5-Chloroisoquinoline-8-carbonitrile C₁₀H₅ClN₂ 188.61 Cl (5), CN (8) 2.91 364.6 1.36
1-Chloroisoquinoline-5-carbonitrile C₁₀H₅ClN₂ ~188.6 Cl (1), CN (5) N/A N/A N/A
5-Bromo-8-chloroisoquinoline C₉H₅BrClN 257.51 Br (5), Cl (8) N/A N/A N/A
5-Aminoisoquinoline-8-carboxylic Acid C₁₀H₈N₂O₂ 188.18 NH₂ (5), COOH (8) N/A N/A N/A

*Inferred data from analogs; †Predicted values from structural similarity .

Key Research Findings

  • Electronic Effects: Cyano groups at position 5 (as in 5-chloroisoquinoline-8-carbonitrile) create strong electron-withdrawing effects, lowering pKa and enhancing electrophilicity for nucleophilic substitution reactions .
  • Steric Considerations: Halogen substituents at position 8 (e.g., in 5-bromo-8-chloroisoquinoline) may hinder π-π stacking in supramolecular assemblies compared to smaller groups like cyano .
  • Solubility Trends: Carboxylic acid derivatives (e.g., 5-aminoisoquinoline-8-carboxylic acid) exhibit higher aqueous solubility than cyano- or halogen-substituted analogs due to hydrogen-bonding capacity .

Biological Activity

8-Chloroisoquinoline-5-carbonitrile (CAS No. 1256463-61-2) is a heterocyclic organic compound that belongs to the isoquinoline family, characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer and antimicrobial therapies. This article explores the biological activity of 8-Chloroisoquinoline-5-carbonitrile, summarizing key findings from recent research.

  • Molecular Formula : C10H5ClN2
  • Molecular Weight : 188.61 g/mol
  • IUPAC Name : 8-chloroisoquinoline-5-carbonitrile
  • Canonical SMILES : C1=CC(=C2C=NC=CC2=C1C#N)Cl

The biological activity of 8-Chloroisoquinoline-5-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. The chloro and cyano groups enhance its binding affinity to various enzymes and receptors, leading to inhibition of specific cellular pathways. For instance, studies have indicated that compounds with similar structures can inhibit checkpoint kinase 1 (CHK1), a critical enzyme involved in cell cycle regulation and DNA damage response .

Anticancer Properties

Recent studies have highlighted the potential of 8-Chloroisoquinoline-5-carbonitrile as an anticancer agent. In particular, it has been investigated for its inhibitory effects on CHK1, which plays a significant role in cancer cell proliferation. The addition of a chloro substituent at the 8-position has been shown to enhance selectivity against CHK2, improving the therapeutic index of related compounds .

Case Study:
A study examining the cytotoxic effects of various isoquinoline derivatives, including 8-Chloroisoquinoline-5-carbonitrile, utilized the sulforhodamine B (SRB) assay on human colon carcinoma cell lines (HT29). The results indicated that this compound exhibited significant cytotoxicity, correlating with its ability to induce G2 checkpoint abrogation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives of isoquinolines show promising activity against various bacterial strains. For example, derivatives similar to 8-Chloroisoquinoline-5-carbonitrile demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Comparison with Related Compounds

The biological activity of 8-Chloroisoquinoline-5-carbonitrile can be compared with other chloro-substituted isoquinolines. The following table summarizes key differences in biological activity among selected compounds:

CompoundAnticancer ActivityAntimicrobial ActivitySelectivity against CHK1
8-Chloroisoquinoline-5-carbonitrileHighModerateHigh
1-Chloroisoquinoline-5-carbonitrileModerateLowModerate
5-Chloroisoquinoline-8-carbonitrileLowHighLow

Synthesis and Research Applications

The synthesis of 8-Chloroisoquinoline-5-carbonitrile typically involves cyclization reactions under specific conditions, such as the Pomeranz-Fritsch reaction . Its applications extend beyond basic research into potential pharmaceutical development, where it serves as a precursor for creating more complex heterocyclic compounds aimed at treating various diseases.

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